ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and is often used as a scaffold in drug design. The imidazo[1,2-a]pyridine core is found in various pharmaceutical drugs, making it a valuable structure in medicinal chemistry .
Preparation Methods
The synthesis of ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate can be achieved through several methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction typically requires a base such as sodium hydroxide (NaOH) and can be carried out under ambient conditions . Another method involves the use of metal-catalyzed coupling reactions, such as those catalyzed by copper, iron, gold, ruthenium, or palladium . These reactions often require high temperatures, high catalyst loading, and long reaction times .
Chemical Reactions Analysis
Ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . For example, the compound can be functionalized through radical reactions, which involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate has numerous applications in scientific research. In medicinal chemistry, it serves as a scaffold for the development of drugs targeting various diseases, including tuberculosis . The compound’s structural characteristics make it useful in material science as well . Additionally, it has been studied for its potential use in the synthesis of anxiolytic drugs .
Mechanism of Action
The mechanism of action of ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyridine core allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate can be compared to other imidazo[1,2-a]pyridine derivatives, such as ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate . While both compounds share a similar core structure, their substituents can lead to differences in biological activity and chemical reactivity. The unique combination of an amino group and a carboxylate ester in this compound distinguishes it from other derivatives and contributes to its specific properties .
Properties
CAS No. |
82193-30-4 |
---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
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